molecular formula C8H11NO B13458956 6-Methyl-2-oxaspiro[3.3]heptane-6-carbonitrile

6-Methyl-2-oxaspiro[3.3]heptane-6-carbonitrile

Cat. No.: B13458956
M. Wt: 137.18 g/mol
InChI Key: HUMJNDJMJDNENZ-UHFFFAOYSA-N
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Description

6-Methyl-2-oxaspiro[33]heptane-6-carbonitrile is a spirocyclic compound characterized by a unique three-dimensional structure

Preparation Methods

The synthesis of 6-Methyl-2-oxaspiro[3.3]heptane-6-carbonitrile typically involves a multi-step process. One common method starts with the cyclization of tribromo-pentaerythritol under basic conditions with p-toluenesulfonamide, followed by deprotection using magnesium turnings in methanol . This method yields the desired spirocyclic structure with high purity. Industrial production methods may involve similar steps but are optimized for scalability and cost-effectiveness.

Chemical Reactions Analysis

6-Methyl-2-oxaspiro[3.3]heptane-6-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert nitrile groups to amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the spirocyclic structure. Common reagents used in these reactions include potassium permanganate, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Methyl-2-oxaspiro[3.3]heptane-6-carbonitrile has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: Its unique structure makes it a candidate for studying enzyme interactions and receptor binding.

    Industry: It can be used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Methyl-2-oxaspiro[3.3]heptane-6-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows for specific binding interactions, which can modulate the activity of these targets. The pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

6-Methyl-2-oxaspiro[3.3]heptane-6-carbonitrile can be compared with other spirocyclic compounds such as:

Biological Activity

6-Methyl-2-oxaspiro[3.3]heptane-6-carbonitrile is a spirocyclic compound characterized by its unique structural features, including a spiro[3.3]heptane framework and a nitrile group. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its potential pharmacological activities.

PropertyValue
CAS Number 2763755-03-7
Molecular Formula C9H13NO
Molecular Weight 151.2 g/mol
Purity 95%
Structural Features Spirocyclic with a nitrile group

Biological Activity

The biological activity of this compound is primarily attributed to its interactions with biological macromolecules, which can influence various physiological processes.

The mechanism of action for this compound involves:

  • Enzyme Interaction : The spirocyclic structure may enhance binding affinity to enzymes, potentially leading to inhibition or modulation of enzymatic activity.
  • Receptor Binding : The unique conformation allows for better interaction with receptors, which could influence signaling pathways.
  • Nitrile Group Activity : The nitrile group can participate in hydrogen bonding and other interactions that contribute to the overall biological activity of the compound.

Pharmacological Potential

Research indicates that compounds similar to this compound exhibit a range of pharmacological activities:

  • Anticancer Activity : Compounds with spirocyclic structures have shown promise in inhibiting cancer cell proliferation.
  • Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties by inhibiting specific pathways involved in inflammation.
  • Antimicrobial Properties : Similar compounds have demonstrated effectiveness against various microbial strains.

Case Studies and Research Findings

A review of the literature reveals several studies exploring the biological activity and potential applications of spirocyclic compounds, including this compound:

  • Study on Anticancer Properties :
    • A study evaluated the cytotoxic effects of spirocyclic compounds on cancer cell lines, demonstrating significant inhibition of cell growth in certain types of cancer cells (IC50 values ranging from 0.05 μM to 0.15 μM) .
  • Anti-inflammatory Mechanisms :
    • Research indicated that spirocyclic compounds could inhibit the activation of NF-kB, a key regulator in inflammatory responses, leading to reduced production of pro-inflammatory cytokines .
  • Antimicrobial Activity Analysis :
    • A comparative study on various spirocyclic compounds showed promising antibacterial activity against Gram-positive bacteria, highlighting the potential for developing new antibiotics based on this scaffold .

Properties

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

IUPAC Name

6-methyl-2-oxaspiro[3.3]heptane-6-carbonitrile

InChI

InChI=1S/C8H11NO/c1-7(4-9)2-8(3-7)5-10-6-8/h2-3,5-6H2,1H3

InChI Key

HUMJNDJMJDNENZ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2(C1)COC2)C#N

Origin of Product

United States

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